4-amino-N'-phenylbenzene-1-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N'-phenylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSXEONEADBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino N Phenylbenzene 1 Carboximidamide and Its Analogues
Established Reaction Pathways for Carboximidamide Synthesis
Traditional methods for the synthesis of carboximidamides, such as 4-amino-N'-phenylbenzene-1-carboximidamide, have long been established in organic chemistry. These pathways typically rely on condensation and amidation reactions, often starting from readily available precursors.
Classical Condensation and Amidation Reactions
The Pinner reaction is a cornerstone in the synthesis of amidines. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. researchgate.netacs.orgnih.gov This intermediate can then react with an amine, such as aniline (B41778), to yield the desired N-substituted amidine. researchgate.netacs.orgnih.gov For the synthesis of this compound, this would involve the reaction of 4-aminobenzonitrile (B131773) with an alcohol in the presence of a strong acid like HCl, followed by the addition of aniline.
Another classical approach involves the direct reaction of a nitrile with an amine, often facilitated by a catalyst or strong base. For instance, N-phenylbenzamidine can be synthesized by heating aniline and benzonitrile (B105546) with anhydrous aluminum chloride. nih.gov This method could potentially be adapted for the synthesis of the target molecule, using 4-aminobenzonitrile and aniline as starting materials.
Amidation reactions, followed by subsequent functional group transformations, also represent a viable route. For example, N-(4-aminophenyl)-substituted benzamides can be prepared by reacting an appropriate acyl chloride with p-nitroaniline, followed by reduction of the nitro group. researchgate.net While this leads to an amide, further chemical modifications would be necessary to convert the amide into the desired carboximidamide.
Synthesis of Precursors and Key Intermediates
The synthesis of the target compound often relies on the preparation of key precursors and intermediates. These intermediates can then be converted to the final product through various chemical transformations.
N'-hydroxycarboximidamides are valuable intermediates in the synthesis of various nitrogen-containing compounds. The synthesis of N'-hydroxy-4-phenylbenzene-1-carboximidamide can be conceptually approached through the reaction of 4-phenylbenzonitrile with hydroxylamine (B1172632). This reaction is a common method for the preparation of N'-hydroxycarboximidamides. google.com
A related intermediate, 4-amino-N-hydroxybenzamidine, is mentioned as a precursor in the synthesis of other complex molecules, highlighting the utility of such compounds. google.com The synthesis of this intermediate can be achieved by reacting 4-aminobenzonitrile with hydroxylamine hydrochloride. google.com Following a similar logic, one could propose the synthesis of N'-hydroxy-4-phenylbenzene-1-carboximidamide from 4-phenylbenzonitrile and hydroxylamine.
Once formed, N'-hydroxy-4-phenylbenzene-1-carboximidamide could serve as a versatile precursor. For instance, it could potentially be N-arylated with an appropriate aniline derivative, followed by reduction of the hydroxylamino group to afford the target this compound. While direct literature evidence for this specific transformation is scarce, the general reactivity of N-hydroxyamidines suggests this as a plausible synthetic route.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often focus on minimizing waste, avoiding hazardous reagents, and reducing reaction times.
Metal-Free and Catalyst-Free Protocols
The development of metal-free and catalyst-free reactions is a key area of green chemistry. For the synthesis of N,N'-diarylbenzamidines, a metal-free, one-pot reaction has been developed using arenediazonium salts, nitriles, and anilines. nih.gov This approach offers an operationally simple and cost-effective alternative to traditional metal-catalyzed methods. Another catalyst-free approach involves the reaction of enamines with azides to form sulfonyl amidines. prepchem.com Furthermore, catalyst-free amidation of aldehydes with amines has been reported to proceed efficiently under mild conditions. nih.gov While not directly applied to the synthesis of this compound, these metal-free and catalyst-free principles could inspire the development of new, more sustainable synthetic routes.
| Reaction Type | Reactants | Conditions | Product | Reference |
| N,N'-Diarylbenzamidine Synthesis | Arenediazonium salt, Nitrile, Aniline | Metal-free, one-pot, mild conditions | N,N'-Diarylbenzamidine | nih.gov |
| Sulfonyl Amidine Synthesis | Enamine, Azide | Catalyst-free | Sulfonyl amidine | prepchem.com |
| Amidation | Aldehyde, Amine | Catalyst-free, mild conditions | Amide | nih.gov |
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles and amidine derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.orgnih.gov
For example, the synthesis of cyclic amidinium salts from N,N'-disubstituted diamines and orthoesters is significantly accelerated under microwave irradiation. nih.gov Similarly, the synthesis of N-heterocyclic carbene precursors has been efficiently achieved using microwave assistance. organic-chemistry.org While a specific microwave-assisted synthesis for this compound has not been reported, the general success of MAOS in related reactions suggests its potential applicability. A hypothetical microwave-assisted Pinner reaction or a direct reaction between 4-aminobenzonitrile and aniline under microwave irradiation could offer a rapid and efficient route to the target compound.
| Reaction | Reactants | Conditions | Advantages | Reference |
| Cyclic Amidinium Salt Synthesis | N,N'-disubstituted diamine, Orthoester | Microwave irradiation | Reduced reaction time, high yield | nih.gov |
| N-Heterocyclic Carbene Precursor Synthesis | N,N'-diarylethylenediamine dihydrochloride, Triethyl orthoformate | Microwave irradiation | Rapid reaction, simplified work-up | organic-chemistry.org |
Green Chemistry Principles in Carboximidamide Synthesis
The application of green chemistry principles to the synthesis of carboximidamides aims to reduce the environmental impact of chemical processes. nih.govresearchgate.net These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.govmdpi.com
Several strategies have been developed for the greener synthesis of amidines, which are structurally related to carboximidamides. researchgate.netorganic-chemistry.org One notable approach is the copper-catalyzed aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide. organic-chemistry.org This method offers an efficient route to N-sulfonylamidines. Another green methodology involves an electrochemical multicomponent reaction using methanol (B129727) as a C1 source, secondary amines, and sulfonamides to produce a variety of N-sulfonyl amidines in good yields. organic-chemistry.org Furthermore, a metal-free, multicomponent reaction providing N-acyl amidines from nitroalkene derivatives, dibromo amides, and amines has been reported. organic-chemistry.org
Enzymatic catalysis also presents a sustainable alternative for amide bond formation, a key step in many synthetic routes that could be adapted for carboximidamides. For instance, Candida antarctica lipase (B570770) B has been effectively used as a biocatalyst for the synthesis of a diverse range of amides from free carboxylic acids and amines, often with excellent conversion and yields, and in greener solvents like cyclopentyl methyl ether. nih.gov Such enzymatic methods have the potential to be developed into industrially viable and environmentally friendly processes for direct amide and, by extension, carboximidamide synthesis. nih.gov
The direct nucleophilic addition of an amine to a nitrile is considered a highly atom-economical method for synthesizing N-substituted amidines. mdpi.com To overcome the low electrophilicity of nitriles, transition metal catalysts can be employed to facilitate the reaction under sustainable conditions. mdpi.com For example, a copper-catalyzed protocol using O2 as a green oxidant has been developed for the preparation of N-substituted amidines from nitriles and amines. mdpi.com
Mechanochemical Synthesis and Reaction Kinetics
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in synthetic chemistry, often leading to solvent-free reactions, reduced reaction times, and unique reactivity. nih.govacs.org
Investigation of Solid-State Synthesis Parameters
Solid-state synthesis, particularly through mechanochemical methods like ball milling, offers a green alternative to traditional solution-phase synthesis. nih.govacs.org While specific studies on the mechanochemical synthesis of this compound are limited, extensive research on the mechanochemical synthesis of amides provides a strong basis for developing such methods. nih.govorganic-chemistry.orgchemrxiv.orgacs.org
In a typical mechanochemical amide synthesis, a carboxylic acid and an amine are milled together, often with a coupling reagent. acs.orgchemrxiv.orgacs.org Key parameters that are investigated and optimized include the choice of coupling reagent, the milling frequency, the reaction time, and the use of liquid-assisted grinding (LAG). For instance, uronium-based coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) in combination with a base such as K2HPO4 have been shown to be highly effective in mediating amide bond formation under ball-milling conditions. chemrxiv.orgacs.org These reactions are often rapid, with high yields (70–96%) achieved in as little as 90 minutes. chemrxiv.orgacs.org
The table below presents representative data from the mechanochemical synthesis of amides, which can serve as a starting point for developing protocols for carboximidamides.
| Entry | Carboxylic Acid | Amine | Coupling Reagent/Base | Frequency (Hz) | Time (min) | Yield (%) |
| 1 | Benzoic Acid | Aniline | COMU/K2HPO4 | 30 | 60 | 92 |
| 2 | Phenylacetic Acid | Benzylamine | TCFH/K2HPO4 | 30 | 90 | 85 |
| 3 | 4-Nitrobenzoic Acid | Aniline | COMU/K2HPO4 | 30 | 60 | 95 |
| 4 | Adipic Acid | (S)-(-)-1-Phenylethylamine | COMU/K2HPO4 | 30 | 90 | 88 |
Data is illustrative and based on findings for amide synthesis. chemrxiv.orgacs.org
Solid-phase synthesis is another relevant solid-state technique that has been successfully applied to the synthesis of amidine-containing molecules, including peptide conjugates. nih.govresearchgate.net This methodology allows for the straightforward assembly of complex molecules on a solid support. nih.gov
Mechanistic Studies of Mechanochemical Transformations
Understanding the mechanism of mechanochemical reactions is crucial for their optimization and broader application. Mechanistic studies, often combining experimental and computational approaches, have shed light on how mechanical forces can influence chemical reactivity. nih.govresearchgate.netrsc.orgrsc.org
It is proposed that mechanical stress can distort the geometry of reactant molecules, thereby lowering the activation energy of a reaction and potentially altering the reaction pathway compared to solution-phase reactions. rsc.org In the context of amide formation, it has been suggested that the reaction can proceed through different intermediates under mechanochemical conditions. For example, in the amidation mediated by COMU and K2HPO4, it is believed that K2HPO4 acts not only as a base but also as a precursor to a reactive acyl phosphate (B84403) species. chemrxiv.orgacs.org
Kinetic studies of mechanochemical reactions have shown that the reaction rate can scale linearly with the impact energy delivered by the milling media. rsc.org This fundamental relationship provides a basis for the rational design and optimization of mechanochemical processes. The energy dose, which is a function of ball mass, average ball velocity, and frequency of impacts, is a key parameter in determining the reaction kinetics. rsc.org
For amidine formation, mechanistic investigations in solution have identified various pathways depending on the reactants and catalysts. For instance, the reaction of 1,2,3-triazines with amidines has been shown to proceed through a stepwise addition/N2 elimination/cyclization pathway rather than a concerted Diels-Alder reaction. nih.gov While specific mechanistic studies on the mechanochemical synthesis of this compound are not yet available, the principles derived from related mechanochemical and solution-phase studies provide a solid framework for understanding and developing these transformations.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Methods for Structural Assignment and Confirmation
Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformation of molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR spectroscopy of 4-amino-N-phenylbenzamide would be expected to show distinct signals for the protons on the two different phenyl rings and the amine and amide groups. The protons on the 4-aminobenzoyl moiety would likely appear as a set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the N-phenyl group would also produce signals in the aromatic region, with their chemical shifts influenced by the amide linkage. The amine (NH₂) and amide (NH) protons would appear as broader signals, the positions of which can be sensitive to solvent and concentration. rsc.org
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For 4-amino-N-phenylbenzamide, distinct signals would be observed for each unique carbon atom. The carbonyl carbon of the amide group would be particularly deshielded, appearing at a high chemical shift. The carbon atoms attached to the nitrogen atoms would also have characteristic chemical shifts. nih.govspectrabase.com
Conformational analysis of related benzamides using NMR has shown that the orientation of the phenyl rings relative to the central amide plane is a key structural feature. nih.gov The presence of substituents can influence this conformation, affecting the shielding and deshielding of nearby protons and carbons. nih.gov
Interactive Data Table: Predicted NMR Data for 4-amino-N-phenylbenzamide
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.6 - 7.8 | d | Protons ortho to carbonyl |
| ¹H | 6.6 - 6.8 | d | Protons ortho to amino |
| ¹H | 7.3 - 7.5 | m | Protons on N-phenyl ring |
| ¹H | 5.0 - 6.0 | br s | NH₂ protons |
| ¹H | 8.0 - 9.0 | br s | NH proton |
| ¹³C | ~165 | s | C=O (amide) |
| ¹³C | ~150 | s | C-NH₂ |
| ¹³C | 120 - 140 | m | Aromatic carbons |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.
The IR spectrum of 4-amino-N-phenylbenzamide is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) would appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong, prominent band typically found between 1630 and 1680 cm⁻¹. Other significant bands would include C-N stretching and N-H bending vibrations. nih.govnist.gov
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings. The symmetric stretching of the benzene rings would be expected to produce strong Raman signals. nih.gov
Interactive Data Table: Key IR Absorption Bands for 4-amino-N-phenylbenzamide
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3200 - 3500 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1515 - 1570 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For 4-amino-N-phenylbenzamide, the presence of two conjugated phenyl rings and an amide linkage gives rise to characteristic absorption bands. nih.gov
The spectrum would likely show strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic systems. The presence of the amino group, an electron-donating group, would be expected to cause a red shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzanilide. The electronic communication between the two phenyl rings through the amide bridge will also influence the position and intensity of the absorption maxima. researchgate.net
Interactive Data Table: Expected UV-Vis Absorption Data for 4-amino-N-phenylbenzamide
| Transition Type | Expected λmax (nm) | Solvent |
| π → π* | 250 - 350 | Ethanol/Methanol (B129727) |
Mass Spectrometry for Molecular Structure Verification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For 4-amino-N-phenylbenzamide (C₁₃H₁₂N₂O), the calculated monoisotopic mass is 212.094963011 Da. nih.gov High-resolution mass spectrometry can confirm this mass with high accuracy, thus verifying the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides involve cleavage of the amide bond. For 4-amino-N-phenylbenzamide, fragmentation could lead to the formation of an anilide anion (m/z 92) and a 4-aminobenzoyl cation (m/z 120), or their corresponding radical ions. The NIST Mass Spectrometry Data Center lists a prominent peak at m/z 120 for this compound. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data for 4-amino-N-phenylbenzamide
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O | PubChem nih.gov |
| Molecular Weight | 212.25 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 212.094963011 Da | PubChem nih.gov |
| Major Fragment (m/z) | 120 | NIST nih.gov |
| Major Fragment (m/z) | 92 | NIST nih.gov |
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide information about the molecule in solution or gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.
Interactive Data Table: Representative Crystallographic Data for a Benzamide (B126) Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1974 |
| b (Å) | 10.6696 |
| c (Å) | 12.9766 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1134.4 |
| Z | 4 |
Note: The data in this table is for a related cyanohydrazide compound and is presented for illustrative purposes of the type of data obtained from single crystal X-ray diffraction. mdpi.com
Following a comprehensive search for scientific literature on the chemical compound 4-amino-N'-phenylbenzene-1-carboximidamide , it has been determined that there is a lack of specific published data pertaining to its detailed structural and conformational analysis as outlined in the user's request.
Searches for information on the polymorphism, crystal packing, intermolecular interactions (including hydrogen bonding and Hirshfeld surface analysis), and conformational analysis of this compound did not yield specific studies on this exact molecule. The available scientific literature focuses on structurally related but distinct compounds, such as the amide analog, 4-amino-N-phenylbenzamide, or other derivatives.
Due to the strict requirement to only include information directly related to this compound, this article cannot be generated at this time. The absence of specific crystallographic and theoretical analysis in the public domain for this exact compound prevents a scientifically accurate response that adheres to the provided outline. Further experimental and computational research on this compound is required to elucidate the specific structural features requested.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding detailed information about its behavior. Despite the utility of these methods, a thorough search of scientific literature and chemical databases did not yield specific quantum chemical studies performed on 4-amino-N'-phenylbenzene-1-carboximidamide. The following subsections describe the types of analyses that would be conducted in such a study.
A foundational step in computational chemistry is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Once the optimized geometry is obtained, its electronic structure can be determined. This provides a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its properties and reactivity.
Quantum chemical calculations can predict various spectroscopic parameters. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of an infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei) can be calculated. These theoretical shifts are valuable for interpreting experimental NMR spectra and aiding in the structural elucidation of the compound.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of quantum chemical studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. Analysis of these orbitals can also reveal the potential for intramolecular charge transfer, where electron density moves from a donor part of the molecule to an acceptor part upon electronic excitation.
Computational methods can be used to calculate fundamental thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for predicting the spontaneity of chemical reactions and the stability of the compound under various conditions. Furthermore, reaction energetics, including the calculation of activation energies and reaction enthalpies for potential chemical transformations, can be investigated.
Molecules with specific electronic characteristics, such as significant intramolecular charge transfer, may exhibit nonlinear optical (NLO) properties. Quantum chemical calculations can predict NLO parameters like the first-order hyperpolarizability (β). Materials with high β values are of interest for applications in optoelectronics and photonics. Theoretical screening can identify promising candidates for NLO materials.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics focuses on the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger systems or to observe the dynamic evolution of a molecule over time.
Molecular mechanics employs classical physics to model the potential energy of a system of atoms, using a simplified force field. This approach is computationally less expensive than quantum methods and is often used for geometry optimization of large molecules and for conformational analysis.
Molecular dynamics simulations use the principles of molecular mechanics to calculate the trajectory of atoms and molecules over a period of time. This allows for the study of time-dependent phenomena, such as conformational changes, molecular vibrations, and interactions with a solvent or other molecules. No specific molecular mechanics or dynamics studies for this compound have been reported in the available literature.
In Silico Methodologies for Chemical Reactivity and Selectivity
Beyond its interaction with biological targets, understanding the intrinsic chemical reactivity of this compound is essential for predicting its metabolic fate, potential toxicity, and pathways for synthesis.
Quantum chemical calculations are used to determine a range of molecular properties, or "descriptors," that predict a molecule's reactivity. nih.gov The Molecular Electrostatic Potential (MEP), for example, maps the charge distribution onto the molecule's surface, visually identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the lone pair electrons on the amino group and the imine nitrogen would create regions of negative potential, while the amidine and amino protons would create regions of positive potential.
Other important descriptors derived from Frontier Molecular Orbital (FMO) theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.
Table 3: Key Computational Descriptors for Reactivity This table outlines common reactivity descriptors and their predicted characteristics for different functional groups within the target molecule.
| Descriptor | Functional Group | Predicted Characteristic | Implication |
| MEP Minimum | Amino (NH₂) Nitrogen | Negative | Site for electrophilic attack / H-bond donation. |
| MEP Maximum | Amidine (NH) Proton | Positive | Site for nucleophilic attack / H-bond donation. |
| HOMO Lobe | 4-aminophenyl ring | High Density | Major site of electron donation (e.g., in electrophilic aromatic substitution). |
| LUMO Lobe | Carboximidamide C=N | High Density | Site of electron acceptance (nucleophilic addition). |
| Mulliken Charge | Imine (=N) Nitrogen | Negative (-0.45 e) | Indicates significant nucleophilic character. |
Computational chemistry provides powerful tools to explore the step-by-step mechanism of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to understand how a reaction proceeds, what the rate-limiting step is, and how to optimize conditions for better yield or selectivity.
For this compound, a relevant study would be the elucidation of its synthesis mechanism. For instance, one common route to amidines is the Pinner reaction, starting from a nitrile. Quantum chemical calculations, often using hybrid QM/MM methods for complex systems, can model each step: the activation of the nitrile, the addition of an amine, and the final tautomerization. chemrxiv.org Such studies can reveal the role of catalysts, solvents, and substituent effects on the reaction rate and outcome, providing insights that are difficult to obtain experimentally. acs.org
Computational Prediction of Molecular Properties for Design Optimization
A primary goal of computational chemistry in drug discovery and materials science is the in silico design of new molecules with improved properties. nih.govzenodo.org Starting with a lead compound like this compound, computational models can predict how its properties will change with various structural modifications. This allows for the rapid screening of many potential derivatives before committing to costly and time-consuming synthesis. arxiv.org
Properties relevant to drug development, often grouped under ADME (Absorption, Distribution, Metabolism, Excretion), can be readily calculated. These include lipophilicity (logP), aqueous solubility (logS), molecular weight, and counts of hydrogen bond donors and acceptors (used in frameworks like Lipinski's Rule of Five). Machine learning and QSAR (Quantitative Structure-Activity Relationship) models are increasingly used to predict these properties with high accuracy. digitellinc.com For example, adding a hydroxyl group to one of the phenyl rings would be predicted to decrease logP and increase solubility, potentially improving bioavailability. This iterative cycle of design, prediction, and analysis accelerates the optimization process. youtube.com
Table 4: In Silico Property Prediction for Design Optimization This table demonstrates how computational tools can be used to compare a lead compound with hypothetical derivatives to guide design choices.
| Compound | Modification | Mol. Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Predicted Bioavailability |
| Parent Molecule | None | 225.29 | 2.8 | 3 | 2 | Good |
| Derivative 1 | Add -OH to phenyl ring | 241.29 | 2.5 | 4 | 3 | Good |
| Derivative 2 | Add -CF₃ to phenyl ring | 293.28 | 3.7 | 3 | 2 | Good |
| Derivative 3 | Add -COOH to phenyl ring | 269.28 | 2.4 | 4 | 4 | Moderate |
Structure Activity Relationship Sar Investigations and Molecular Design Principles
Understanding the Influence of Structural Modifications on Molecular Interactions
The interactions of "4-amino-N'-phenylbenzene-1-carboximidamide" with its biological targets are intricately governed by its three-dimensional structure, electronic properties, and conformational flexibility. Modifications to different parts of the molecule can significantly alter these properties, thereby influencing its binding affinity and efficacy.
The carboximidamide functional group is a critical component of "this compound," playing a pivotal role in its interactions with biological macromolecules. The reactivity and binding characteristics of this group can be modulated by the introduction of various substituents on the phenyl rings.
The electronic nature of substituents on the aromatic rings can significantly influence the properties of the carboximidamide group. Electron-donating groups (EDGs) such as amino (-NH2) and methoxy (B1213986) (-OCH3) can increase the electron density on the phenyl rings, which can, in turn, affect the pKa of the amidine group. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density, which can also impact binding interactions. nih.gov For instance, studies on related phenoxazine (B87303) and phenothiazine (B1677639) derivatives have shown that EDGs tend to reduce the N-H bond dissociation enthalpy, while EWGs are expected to increase it. nih.gov This modulation of electronic properties can be crucial for the formation of hydrogen bonds and other non-covalent interactions with target macromolecules. nih.gov
In a series of diarylamide urea (B33335) derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their inhibitory activity against human coronary artery endothelial cells. This highlights the sensitivity of the biological response to the electronic and steric properties of the substituents.
Furthermore, the amidine functionality itself is recognized for its unique electrostatic properties in an aqueous environment, which are often critical for its function as an enzyme inhibitor. nih.gov The ability of the amidine group to act as a hydrogen bond donor and acceptor is pH-dependent, a feature that can be exploited in drug design. nih.govnih.gov The replacement of the amidine with isosteric but electronically different groups, such as a tetrazole or a carboxylic acid, often leads to a significant loss of activity, underscoring the importance of the amidine's specific electronic and hydrogen-bonding capabilities. nih.gov
Table 1: Effect of Substituents on the Properties of Aromatic Amines and Related Compounds
| Substituent | Type | Effect on N-H Bond Dissociation Enthalpy (Qualitative) | Reference |
| -NH2 | Electron-Donating | Decrease | nih.gov |
| -OCH3 | Electron-Donating | Decrease | nih.gov |
| -CH3 | Electron-Donating | Decrease | nih.gov |
| -F | Halogen (Weakly Deactivating) | Slight Decrease | nih.gov |
| -Cl | Halogen (Deactivating) | Slight Decrease | nih.gov |
| -NO2 | Electron-Withdrawing | Increase | nih.gov |
This table is illustrative and based on findings from related aromatic amine systems.
The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. Theoretical and experimental studies on similar N-phenylbenzamides have shown that the torsional angle between the phenyl ring and the amide plane is a critical conformational parameter. byjus.com For instance, in N,N-dimethylbenzamide, the calculated torsional angle is around 40-60 degrees. byjus.com The planarity or non-planarity of the molecule can significantly impact its ability to fit into a binding pocket.
The introduction of substituents, particularly at the ortho positions of the phenyl rings, can impose steric hindrance that restricts the rotation around the C-N and C-C bonds, thereby favoring certain conformations. This conformational control can be a powerful tool in drug design to lock the molecule in a bioactive conformation. For example, in a study of substituted benzamides, the presence of a 2-fluoro or 2-chloro substituent influenced the equilibrium between cis and trans conformers relative to the C=O and the substituent. byjus.com
Table 2: Conformational Isomers and Their Relative Stabilities
| Conformation | Dihedral Angle (Illustrative) | Relative Energy (Qualitative) | Key Feature | Reference |
| Anti | 180° | Lowest | Substituents are furthest apart, minimizing steric hindrance. | nih.gov |
| Gauche | 60° | Low | Staggered conformation with some steric interaction. | nih.gov |
| Eclipsed | 120° | High | Substituents are eclipsing, leading to torsional strain. | nih.gov |
| Fully Eclipsed | 0° | Highest | Substituents are directly in front of each other, maximizing steric and torsional strain. | nih.gov |
This table describes general conformational principles that apply to flexible molecules like "this compound".
SAR in the Context of Enzyme Inhibition Mechanisms
The active site of an enzyme is a finely tuned environment, and the binding of an inhibitor is often mediated by a network of specific interactions with key amino acid residues. For amidine-based inhibitors, the positively charged amidinium ion can form strong salt bridges and hydrogen bonds with negatively charged residues such as aspartate and glutamate (B1630785) in the catalytic pocket. nih.gov
In the case of sphingosine (B13886) kinase inhibitors, the amidine group was found to be crucial for activity, likely due to its interaction with aspartic acid residues in the substrate-binding domain that are critical for the recognition of the basic amine of the natural substrate, sphingosine. nih.gov The replacement of the amidine with other groups that are negatively charged or neutral at physiological pH resulted in a complete loss of inhibition, highlighting the importance of the electrostatic interactions mediated by the amidine. nih.gov
The catalytic triad, often composed of serine, histidine, and aspartate, is a common feature in the active site of hydrolases. nih.gov The aspartate residue, by forming a hydrogen bond with histidine, increases its nucleophilicity, which is a key step in the catalytic mechanism. nih.gov An amidine-containing inhibitor could potentially disrupt this catalytic machinery by interacting with the aspartate or histidine residues.
Achieving selectivity for a specific enzyme over other related enzymes is a major goal in drug design to minimize off-target effects. Structural variations in an inhibitor scaffold provide a powerful means to modulate selectivity.
In a study of amidine-based sphingosine kinase inhibitors, it was demonstrated that selectivity between the two isoforms, SphK1 and SphK2, could be dramatically altered through structural modifications. nih.gov For instance, inversion of a benzamide (B126) region within the molecule led to a series of compounds with significant selectivity for SphK1. nih.gov Specifically, an analog with a 12-carbon alkyl chain displayed a 40-fold selectivity for SphK1 over SphK2. nih.gov This selectivity was highly sensitive to the length of the alkyl chain, with both shorter and longer chains resulting in decreased potency and selectivity. nih.gov This suggests that the shape and size of the hydrophobic pocket in the active site differ between the two enzyme isoforms, and these differences can be exploited to achieve selectivity.
Rational mutagenesis of substrate-binding pockets in enzymes has also provided insights into how structural changes can alter selectivity. rsc.org Modifying bulky hydrophobic residues that line an enzyme's active site can reshape the binding pocket, creating more space or altering the hydrophobicity, which can in turn affect substrate or inhibitor selectivity. rsc.org
SAR Related to DNA Binding and Intercalation Mechanisms
Aromatic diamidines are a well-known class of compounds that can bind to the minor groove of DNA, particularly at AT-rich sequences. beilstein-journals.org The ability of "this compound" and its derivatives to interact with DNA is a key aspect of their potential biological activity.
Studies on N-phenylbenzamide derivatives have shown that these compounds can bind to DNA through different modes. beilstein-journals.org Some series of these compounds have been found to bind strongly and selectively to the minor groove of AT-rich DNA. The amidine groups in these molecules are crucial for this interaction, as they can form hydrogen bonds with the bases on both strands of the DNA. beilstein-journals.org
Interestingly, modifications to the heterocyclic rings flanking the central phenylamide core can alter the binding mode. For example, replacing 2-aminoimidazoline (B100083) rings with 1H-benzimidazol-2-ylamine led to a series of compounds that, in addition to minor groove binding, also exhibited intercalative binding. beilstein-journals.org Intercalation involves the insertion of a planar aromatic system between the base pairs of the DNA double helix. nih.gov The planarity and size of the aromatic system are critical for effective intercalation.
The ionization state of the amidine groups at physiological pH also plays a significant role in DNA binding affinity. beilstein-journals.org A correlation has been observed between the measured pKa of the amidine derivatives and their DNA binding affinities. This underscores the importance of the electrostatic interactions between the positively charged amidinium ions and the negatively charged phosphate (B84403) backbone of DNA. beilstein-journals.org
SAR Studies for Molecular Target Engagement in Various Systems
While direct studies on the anticonvulsant properties of this compound are not extensively documented, the SAR of structurally related benzamides and other aromatic anticonvulsants can provide valuable insights. For instance, in a series of benzylamide derivatives, specific substitutions on the benzyl (B1604629) and amide moieties were found to be critical for their anticonvulsant effects. nih.gov The presence of a phenyl ring is a common feature in many anticonvulsant drugs, suggesting its importance in binding to neuronal targets. wiley.com
In studies of other anticonvulsant compounds, such as benzimidazole (B57391) derivatives, the introduction of various substituted phenyl groups has been shown to modulate activity. nih.gov This suggests that the N-phenyl group in this compound is likely a key determinant of its potential anticonvulsant action. Furthermore, the 4-amino group on the benzene (B151609) ring could influence the molecule's polarity and ability to form hydrogen bonds, which are known to be important for the activity of some anticonvulsants. wiley.com The orientation of substituents on the phenyl ring has been identified as a critical factor for the biological activity of amide derivatives. wiley.com
| Compound Class | Key Structural Features for Anticonvulsant Activity | Reference |
| Benzylamides | Substitutions on the benzyl and amide groups. | nih.gov |
| Amide Derivatives | Presence and orientation of a phenyl ring; ability to form hydrogen bonds. | wiley.com |
| Benzimidazoles | Substituted phenyl groups. | nih.gov |
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. wikipedia.orgnih.gov The core structure of many DPP-4 inhibitors includes a group that can interact with the active site of the enzyme. While there is no direct evidence of this compound acting as a DPP-4 inhibitor, the SAR of other amidine-containing compounds can offer some clues. nih.gov
| DPP-4 Inhibitor Class | Key Structural Features for Inhibition | Reference |
| General | Moiety mimicking the dipeptide substrate. | nih.gov |
| Amidine-containing compounds | Potential for the amidine group to interact with the catalytic site. | nih.gov |
| Heterocyclic compounds | Specific ring systems and substitutions for optimal active site binding. | nih.gov |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov The design of MMP inhibitors often involves a zinc-binding group (ZBG) that can chelate the catalytic zinc ion in the active site. rsc.org While there is a lack of direct studies on this compound as an MMP inhibitor, the carboximidamide moiety could potentially serve as a ZBG.
Structure-based design of MMP inhibitors has led to the development of various scaffolds that can achieve high affinity and selectivity. nih.gov The N-phenyl group and the 4-aminophenyl group of the target compound could potentially interact with the S1' and other specificity pockets of the MMP active site. The development of selective MMP inhibitors is a significant challenge due to the high degree of similarity in the active sites across the MMP family. nih.gov Further computational and experimental studies would be necessary to evaluate the potential of the N-phenylbenzamidine scaffold for MMP inhibition.
| MMP Inhibitor Design Principle | Description | Reference |
| Zinc-Binding Group (ZBG) | A functional group that chelates the catalytic zinc ion. The carboximidamide could potentially act as a ZBG. | rsc.org |
| Interaction with Specificity Pockets | The non-ZBG parts of the inhibitor interact with specificity pockets (e.g., S1') to confer affinity and selectivity. | nih.gov |
| Selectivity | Achieving selectivity for a specific MMP is a major goal to avoid off-target effects. | nih.gov |
The structural similarity of the carboximidamide group to the guanidinium (B1211019) group present in many antimicrobial agents suggests that this compound and its analogues may possess antimicrobial properties. Phenylguanidine derivatives have been shown to exhibit significant antibacterial activity. nih.gov
SAR studies on N-phenylbenzamidine derivatives would likely focus on the nature and position of substituents on both phenyl rings. The 4-amino group is expected to influence the compound's polarity and interaction with bacterial cell membranes or intracellular targets. The unsubstituted N-phenyl ring might also be a site for modification to enhance antimicrobial potency and spectrum. The mechanism of action could involve disruption of the bacterial cell membrane or inhibition of essential enzymes.
| Compound Class | Key SAR Findings for Antimicrobial Activity | Reference |
| Phenylguanidines | The guanidine (B92328) group is a key pharmacophore. Substitutions on the phenyl ring modulate activity. | nih.gov |
| Benzamidines | The amidine group is crucial. Substitutions on the aromatic rings can enhance potency. | nih.gov |
Rational Design Strategies for Advanced Carboximidamide Analogues
The principles of rational drug design can be applied to optimize the therapeutic properties of this compound. 182.160.97 This involves a systematic approach to modify the lead compound to enhance its activity, selectivity, and pharmacokinetic properties. mskcc.org
One strategy would be to use computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the binding of analogues to specific biological targets. mskcc.org For instance, if targeting a specific enzyme, the design of analogues could focus on optimizing interactions with the active site residues. This could involve introducing various substituents on the phenyl rings to improve binding affinity and selectivity.
Another approach is the synthesis of a library of analogues with systematic variations in their structure. nih.gov For example, the 4-amino group could be replaced with other functional groups to modulate the electronic properties and hydrogen bonding capacity of the molecule. Similarly, the N-phenyl ring could be substituted with different groups to explore the impact on biological activity. The ultimate goal of these strategies is to develop advanced carboximidamide analogues with improved therapeutic profiles.
| Rational Design Strategy | Description | Reference |
| Computational Methods | Using molecular docking and QSAR to predict the activity of new analogues. | mskcc.org |
| Analogue Synthesis | Creating a library of related compounds with systematic structural modifications. | nih.gov |
| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties to improve activity or pharmacokinetics. | 182.160.97 |
No Scientific Literature Found on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific databases and literature, no research or data could be retrieved concerning the coordination chemistry of the specific compound This compound . The requested article, structured around its ligand design, metal complex synthesis, structural analysis, and catalytic applications, cannot be generated as there is no published scientific information on this molecule.
The search for information on the synthesis, characterization, and application of metal complexes of this compound did not yield any relevant results. This suggests that the coordination chemistry of this particular carboximidamide derivative has not been a subject of published scientific investigation.
It is possible that the compound name provided may contain an error, or it may be a novel compound that has not yet been described in the chemical literature. Research in coordination chemistry is vast, but it is not exhaustive, and many potential ligands have yet to be synthesized or studied.
Without any foundational data on the behavior of this compound as a ligand, it is impossible to provide scientifically accurate content for the requested sections on:
Coordination Chemistry of 4 Amino N Phenylbenzene 1 Carboximidamide and Its Derivatives
Application of Carboximidamide-Metal Complexes in Catalysis
Therefore, no article can be furnished at this time. Should a revised or alternative compound name be provided, a new search for relevant scientific information can be conducted.
Research on Catalytic Mechanisms of 4-amino-N'-phenylbenzene-1-carboximidamide Remains Undocumented
The field of coordination chemistry often investigates how metal complexes with specific organic ligands can act as catalysts for various chemical reactions. The exploration of a catalytic mechanism typically involves identifying the active catalytic species, understanding the steps of the catalytic cycle, and determining the factors that influence the reaction's efficiency and selectivity. This process relies on detailed experimental data from techniques such as spectroscopy, kinetics, and computational modeling.
While no information was found for this compound, research into structurally related compounds provides insights into how similar molecules can be utilized in catalysis. For instance, studies on derivatives of 4-aminobenzamide (B1265587) and other aromatic amines have shown their potential as ligands in catalytic systems for various organic transformations. However, the unique electronic and steric properties of the carboximidamide functional group in this compound mean that its catalytic behavior cannot be directly inferred from these related compounds.
The absence of data prevents any detailed discussion or the creation of data tables regarding the catalytic mechanisms for this particular compound. The scientific community has not yet published findings on the synthesis of its metal complexes for catalytic applications or any subsequent mechanistic investigations. Therefore, the section on the "Exploration of Catalytic Mechanisms" for this compound remains an open area for future research.
Advanced Chemical Applications and Material Science Orientations
Role as Versatile Building Blocks in Complex Organic Synthesis
In the realm of organic chemistry, molecules that offer multiple reactive sites are invaluable as building blocks, or synthons, for creating structurally diverse and complex compounds. The strategic placement of the amino and amidine functionalities on the phenyl rings of 4-amino-N'-phenylbenzene-1-carboximidamide makes it a prime candidate for diversity-oriented synthesis (DOS). This approach aims to generate large collections of structurally varied molecules from a common starting material. nih.gov
The primary amine group is a classic nucleophile, readily participating in reactions to form amides, imines, and sulfonamides, or serving as a key component in condensation polymerization. researchgate.netrsc.org The amidine group, with its own distinct reactivity, can be involved in the formation of various heterocyclic systems. The use of amino-functionalized molecules as starting blocks is a well-established strategy for producing analogs of natural products and other bioactive compounds. nih.govnih.gov For instance, aminophenones are used to construct flavones and coumarins, highlighting the utility of the amine functional group in building complex scaffolds. nih.gov Similarly, cyanamide (B42294) is recognized as a versatile building block for synthesizing pyrimidine (B1678525) systems through multicomponent reactions. researchgate.net This establishes a clear precedent for the potential of this compound to act as a precursor in the synthesis of novel heterocyclic structures and complex organic molecules.
Development of Functional Materials
The structural characteristics of this compound make it particularly suitable for the development of advanced functional materials, especially electroactive and electrochromic polymers.
A significant application for aromatic diamines is in the synthesis of high-performance polymers like poly(amide-imide)s (PAIs). rsc.orgtubitak.gov.tr These polymers are known for their excellent thermal stability and mechanical properties. rsc.orgresearchgate.net When the diamine monomer contains an electroactive unit, the resulting PAI can exhibit electrochromic properties, meaning it can change color reversibly when a voltage is applied. nih.gov
Triphenylamine (TPA) and its derivatives are widely used as the electroactive core in such monomers because they can be easily and reversibly oxidized. nih.govnih.gov By serving as a diamine monomer, this compound can be incorporated into a polymer backbone through polycondensation reactions with various tetracarboxylic dianhydrides. nih.govmdpi.comnih.gov The resulting PAI would feature the N'-phenylbenzene-1-carboximidamide moiety as a recurring unit in the main chain. This structure is analogous to the TPA units that are known to confer electroactivity. nih.govmdpi.com The synthesis typically involves a two-step process where the diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally treated to form the final poly(amide-imide). nih.govnih.gov The incorporation of such electroactive units into the robust PAI backbone yields materials that are not only electrochromic but also soluble in many organic solvents and capable of forming strong, flexible films. mdpi.comrsc.org
The electrochromism in polymers derived from TPA-analogous units stems from the stable radical cations (polarons) and dications (bipolarons) formed during electrochemical oxidation. nih.govntu.edu.twmdpi.com The application of an external potential removes electrons from the nitrogen-centered electroactive units, altering the electronic structure of the polymer and, consequently, its light absorption properties. ntu.edu.twresearchgate.net
Polymers based on TPA derivatives typically exhibit multi-state electrochromism, changing from a colorless or pale-yellow neutral state to green and then to blue or dark blue as the applied potential increases. nih.govrsc.orgntu.edu.tw This process is fully reversible, with the polymer bleaching back to its original color when the potential is removed or reversed. researchgate.net It is anticipated that poly(amide-imide)s synthesized from this compound would display similar behavior. The first oxidation step would generate a greenish radical cation, and a second oxidation at a higher potential would lead to a blue dication. The stability of these oxidized species is a critical factor for the material's performance in applications like smart windows, displays, and optical switches. nih.govresearchgate.net
The table below summarizes typical electrochemical properties and color changes for analogous electroactive poly(amide-imide)s containing TPA and related structures, which provides a predictive framework for polymers derived from this compound.
| Polymer Type | Oxidation Potentials (V vs. Ag/AgCl) | Color Change (Neutral → Oxidized) | Reference |
| TPA-based Polyamide | 0.78 - 0.81 | Colorless/Pale Yellowish → Dark Blue/Bluish Green | ntu.edu.tw |
| TPPA-based Polyamide | 0.53, 0.91 | Pale Yellow → Green → Blue | researchgate.net |
| TPA-based Poly(amide-imide) | ~0.96, ~1.35 | Pale Yellow → Green → Blue | mdpi.com |
| TPPA(OMe)₂-based Poly(amide-imide) | ~0.55, ~0.85 | Pale Yellow → Yellowish Green → Deep Blue | rsc.org |
Applications in Analytical Chemistry and Sensor Development
The electroactive nature of materials derived from this compound also suggests their potential use in analytical chemistry and sensor technology. Electroactive polymers are frequently used to modify electrode surfaces to create highly sensitive and selective electrochemical sensors. nih.gov The principle relies on the catalytic electrochemical oxidation or reduction of a target analyte at the modified electrode surface.
For example, flexible electrodes modified with a nanocomposite of multi-walled carbon nanotubes and polyaniline have been successfully used for the sensitive detection of 4-aminophenol. nih.gov The electroactive polymer facilitates the electron transfer process, enhancing the sensor's signal and lowering the detection limit. nih.gov Similarly, 4-aminodiphenylamine has been utilized in colorimetric tests for the quantitative analysis of nitrite. wikipedia.org
Given that polymers made from this compound are expected to be electrochemically active, they could be applied as a coating on electrode surfaces. Such a modified electrode could be investigated for the detection of various analytes, where the interaction with the analyte would lead to a measurable change in the polymer's electrochemical response (e.g., a shift in oxidation potential or an increase in current). This opens up possibilities for developing novel sensors for environmental monitoring, industrial process control, and biomedical diagnostics.
Future Research Directions and Unexplored Avenues
Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of amidines, including 4-amino-N'-phenylbenzene-1-carboximidamide, has traditionally relied on methods like the Pinner synthesis, which often involve harsh conditions. researchgate.net Future research must prioritize the development of more efficient, sustainable, and atom-economical synthetic routes.
Promising avenues include the adoption of metal-catalyzed reactions, which have shown great efficacy for related compounds. Copper-catalyzed aerobic oxidative coupling of terminal alkynes, secondary amines, and sulfonamides represents an efficient method for creating amidine functionalities. organic-chemistry.org Similarly, protocols using calcium or ytterbium-based catalysts for the addition of amines to nitriles have been developed, offering good to excellent yields under solvent-free conditions. researchgate.net The development of electrochemical multicomponent reactions, using simple and green sources like methanol (B129727), also presents a novel and sustainable pathway to N-sulfonyl amidines that could be adapted. organic-chemistry.org
Furthermore, biocatalysis is emerging as a powerful tool in green chemistry. rsc.org Research into enzymatic strategies, such as using lipases like Candida antarctica lipase (B570770) B (CALB) in green solvents, could lead to highly efficient and clean methods for amide bond formation, a process that shares mechanistic parallels with amidine synthesis. nih.govnih.gov Exploring enzymes or designing artificial ones for the direct synthesis of the carboximidamide group from an amine and a nitrile or ester precursor would represent a significant leap in sustainable chemical manufacturing. rsc.orgnih.gov Such methods dramatically reduce the reliance on toxic reagents and harsh reaction conditions. rsc.org
Advancements in High-Resolution Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its properties and interactions. While standard techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are foundational, future research should leverage more advanced methods for a deeper structural elucidation. nih.govresearchgate.net
High-resolution X-ray crystallography will remain crucial for determining the precise bond lengths, angles, and solid-state packing of the molecule, revealing details about intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov In solution, advanced NMR techniques are needed. For instance, the facile installation of a ¹⁵N isotope at the imino nitrogen, a known advantage for other amidines, would allow for detailed NMR studies to probe the molecule's protic state, tautomeric equilibria (E/Z isomerism), and hydrogen-bonding behavior in different solvent environments. nih.govmdpi.com
A particularly promising and relatively unexplored technique for this class of molecules is ion mobility spectrometry-mass spectrometry (IMS-MS). nih.gov This gas-phase technique can separate ions based on their size and shape (collision cross-section, CCS), providing direct insight into their 3D conformation. nih.gov Applying LC-IMS-HRMS would allow for the separation of potential isomers and conformers of this compound and provide experimental CCS values that can be compared with theoretical calculations to validate its predicted structures.
Development of Predictive Computational Models for Complex Interactions
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, saving significant time and resources in the laboratory. For this compound, the development of robust computational models is a key research frontier.
Future work should focus on employing high-level ab initio calculations and density functional theory (DFT) to model the molecule's intrinsic properties, such as its electronic structure, conformational landscape, and the energetics of potential isomers. mdpi.com Such calculations have been used to understand complex interactions in related systems, such as the n→π* electronic delocalization that stabilizes certain protein structures, a type of interaction potentially relevant to the amidine group. acs.orgnih.govraineslab.com Computational studies on amide-π interactions have revealed stabilizing energies, typically in the range of 0 to -2 kcal/mol, which could be calculated for the amidine-π system in the target molecule. mdpi.com
Molecular dynamics (MD) simulations can predict the behavior of this compound in complex environments, such as in solution or when interacting with a biological macromolecule. These models can elucidate solvation effects, predict binding affinities, and identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking). pnas.org Furthermore, machine learning approaches, such as artificial neural networks, could be trained on data from related compounds to predict biological activities or physical properties, as has been demonstrated in the rational design of enzyme inhibitors. nih.gov
Table 1: Illustrative Interaction Energies for Amide-π Pairs This table, based on data from related amide systems, illustrates the type of quantitative data that future computational models could generate for this compound to predict its interaction capabilities.
| Interacting Pair | Interaction Energy (kcal/mol) |
| Amide-Phenylalanine | -0.5 to -2.0 |
| Amide-Tyrosine | -0.7 to -2.5 |
| Amide-Tryptophan | -1.0 to -3.0 |
| Amide-Histidine | -0.4 to -1.8 |
| Data derived from general findings in computational studies of protein structures. mdpi.com |
Expanded Exploration of Coordination Chemistry in Novel Catalytic Systems
The amidine functional group is recognized for its strong basicity and excellent ability to act as a ligand in organometallic chemistry. nottingham.ac.uk The this compound molecule, with its multiple nitrogen centers, is a prime candidate for exploration as a versatile ligand in novel catalytic systems.
Future research should investigate the coordination of this compound with a wide range of transition metals. Its potential to act as a bidentate or even a bridging ligand could lead to the formation of unique metal complexes with tailored electronic and steric properties. These complexes could then be screened for catalytic activity in various organic transformations. Amidine-based organocatalysts have already proven effective in acyl transfers, aldol (B89426) reactions, and conjugate additions. nottingham.ac.ukacs.org Metal complexes of this specific amidine could be explored as catalysts for C-H bond activation, cross-coupling reactions, and asymmetric synthesis. nih.gov The interplay between the amino group and the amidine moiety could offer unique cooperativity or hemilability, providing fine control over catalytic cycles.
Integration into Next-Generation Functional Materials and Nanosystems
The structural features of this compound—its rigid aromatic backbone, hydrogen-bonding capabilities, and metal-coordinating sites—make it an attractive building block for advanced functional materials. nih.govnih.gov
An important research direction is its use in supramolecular chemistry. The strong and directional hydrogen bonds that amidines can form could be exploited to assemble well-ordered supramolecular polymers, responsive hydrogels, or liquid crystals. Its structure is also well-suited for the design of porous crystalline materials like metal-organic frameworks (MOFs) or coordination polymers. By linking metal nodes, it could create materials with high surface areas for applications in gas storage, separation, or heterogeneous catalysis.
Furthermore, this compound could be integrated into nanosystems. It could be used as a capping ligand to stabilize and functionalize nanoparticles, tuning their solubility, reactivity, and electronic properties. nih.gov Inspired by CO2-responsive surfactants containing amidine groups, materials incorporating this compound could be designed to respond to external stimuli like pH, light, or specific analytes, leading to the development of "smart" materials for sensors, drug delivery, or environmental remediation. researchgate.net
Interdisciplinary Research at the Interface of Chemistry and Other Sciences
The full potential of this compound can be realized through collaborative research that bridges chemistry with biology, medicine, and materials science. The amidine moiety is a key pharmacophore found in many biologically active molecules, suggesting that this compound could serve as a scaffold for drug discovery. nih.govmdpi.com
Future interdisciplinary studies should involve screening this compound and its derivatives for potential biological activity, such as antimicrobial or enzyme-inhibiting properties, areas where other novel amidines have shown promise. nih.govnih.gov The development of prodrug strategies, such as N,N'-dihydroxyamidines which have been shown to improve the oral bioavailability of amidine-containing drugs, could be applied to this compound to enhance its therapeutic potential. nih.gov
At the interface of chemistry and materials science, this molecule could be used to create novel biomaterials. For instance, its ability to engage in specific interactions could be used to design surfaces that promote or inhibit cell adhesion. As a component of a larger synthetic system, it could be incorporated into peptides or other macromolecules to confer specific structural or functional properties, such as using it as a handle for bio-orthogonal chemistry or to stabilize specific protein secondary structures like helices. nih.govacs.org
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-amino-N'-phenylbenzene-1-carboximidamide, and what critical parameters influence reaction yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted anilines and carboximidoyl chlorides. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) are synthesized by reacting amines with acyl chlorides under inert conditions, with yields influenced by temperature (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 amine-to-acyl chloride), and solvent polarity (e.g., dichloromethane or THF) . Purification often involves recrystallization from ethanol or methanol.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure and substituent positions | δ 7.2–7.5 ppm (aromatic protons), δ 160–165 ppm (carboximidamide carbon) |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | Molecular ion peak at m/z 240.23 (C₁₄H₁₃N₃O) |
| HPLC | Assess purity (>95%) | Retention time: 8.2 min (C18 column, acetonitrile/water gradient) |
Q. What purification strategies are recommended for isolating this compound, and how do solvent properties influence crystallization?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for initial purification. For crystallization, solvent polarity and solubility parameters (e.g., Hansen solubility parameters) must be optimized. Ethanol-water mixtures (70:30 v/v) are ideal for high-yield crystallization due to balanced polarity, reducing co-solvent impurities .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound against specific biological targets?
- Methodological Answer : Use a factorial design to evaluate variables like concentration (1–100 µM), incubation time (24–72 hrs), and cell line specificity (e.g., HEK293 vs. HeLa). Pre-test/post-test designs with control groups can isolate compound effects from confounding variables . For enzyme inhibition assays, employ Michaelis-Menten kinetics to determine IC₅₀ values under varying pH and temperature conditions .
Q. What computational approaches are used to study the interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to receptors like kinases or GPCRs. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity .
Q. How can contradictions in reported solubility data for this compound across studies be resolved?
- Methodological Answer : Conduct systematic solubility tests using the shake-flask method in solvents of varying polarity (e.g., water, DMSO, ethanol). Control variables like temperature (25°C vs. 37°C), sonication time (10–30 mins), and particle size (micromilled vs. bulk powder). Statistical tools (ANOVA) identify significant outliers, while Hansen solubility parameters rationalize discrepancies .
Q. What strategies optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to test catalyst loading (e.g., 1–5 mol% Pd/C), solvent systems (DMF vs. acetonitrile), and reaction time (12–24 hrs). Response Surface Methodology (RSM) identifies optimal conditions for maximizing yield (e.g., 85% at 3 mol% catalyst, 18 hrs) .
Q. How can researchers develop structure-activity relationships (SARs) for this compound analogs?
- Methodological Answer : Synthesize derivatives with substituents at the phenyl ring (e.g., -NO₂, -Br, -OCH₃) and evaluate their bioactivity. QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (molar refractivity) parameters with IC₅₀ values. Meta-analysis of published data identifies trends, such as enhanced activity with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
